molecular formula C10H17ClN2O4S B3001770 tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2171276-54-1

tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3001770
CAS No.: 2171276-54-1
M. Wt: 296.77
InChI Key: BNLZOODZISTMKV-YUMQZZPRSA-N
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Description

This compound is a derivative of a bicyclic heptane structure with a diaza (two nitrogen atoms) bridge . It also contains a chlorosulfonyl functional group and a carboxylate ester group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions . These reactions involve the formation of a cyclic structure through the addition of multiple reactants .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by a bicyclic heptane ring system, which is a seven-membered ring with two bridgehead carbon atoms . The presence of the diaza bridge suggests that two of the atoms in the ring are nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the chlorosulfonyl group might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ester group could impact its polarity and solubility .

Scientific Research Applications

Synthesis Methods

  • Synthesis of Substituted 2,5-Diazabicyclo[2.2.1]Heptanes

    A new method for the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes, related to the compound , was proposed. This process utilized 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine, revealing multiple conformations in solution (Yakovlev, Lobanov, & Potekhin, 2000).

  • Scalable Synthesis of Enantiomerically Pure tert-Butyl-Derived Compounds

    A scalable method to synthesize enantiomerically pure tert-butyl-derived compounds was described. Significant improvements were made in this method compared to original routes (Maton et al., 2010).

Chemical Properties and Applications

  • Conformationally Constrained 7-Azabicyclo[2.2.1]Heptane Amino Acids

    Research into the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine was reported. This involved various chemical transformations, highlighting the compound's potential in developing new amino acid analogues (Hart & Rapoport, 1999).

  • Copper(II) Complexes for Catalytic Phenol Oxidative C–C Coupling

    A study described the reaction of chiral ligands with CuCl2 to form hydroxo-bridged dicopper complexes. These complexes were used in oxidative C–C coupling of phenols, demonstrating potential catalytic applications (Castillo et al., 2013).

  • Synthesis of Piperidine Derivatives

    The intramolecular nucleophilic opening of oxirane rings in related compounds was studied. This research highlights the compound's relevance in synthesizing piperidine derivatives (Moskalenko & Boev, 2014).

  • Dirhodium(II) Carboxylate as a Catalyst

    A dirhodium(II) complex derived from a similar compound was synthesized and evaluated as a catalyst in the asymmetric cyclopropanation of alkenes (Bertilsson & Andersson, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its application. Without specific context, it’s difficult to predict exactly how this compound would interact with other substances or systems .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in the field of organic synthesis or medicinal chemistry, among others .

Properties

IUPAC Name

tert-butyl (1S,4S)-5-chlorosulfonyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O4S/c1-10(2,3)17-9(14)12-5-8-4-7(12)6-13(8)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZOODZISTMKV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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